4,5,6,7-tetrahydro-1H-indazol-5-amine chemical properties and structure
4,5,6,7-tetrahydro-1H-indazol-5-amine chemical properties and structure
Executive Summary
4,5,6,7-Tetrahydro-1H-indazol-5-amine (CAS: 21331-33-3 for racemic; 955406-59-4 for S-isomer) represents a critical bicyclic scaffold in modern drug discovery. Unlike its fully aromatic analogue (5-aminoindazole), the tetrahydro- derivative possesses a non-planar, semi-saturated cyclohexene ring fused to a pyrazole. This structural nuance introduces a stereogenic center at C5 and alters the vector orientation of substituents, making it a privileged pharmacophore for kinase inhibitors (e.g., targeting ATP binding pockets) and GPCR ligands.
This guide details the physicochemical properties, validated synthetic pathways, and regioselective functionalization strategies required to utilize this scaffold effectively.
Structural Characterization & Molecular Geometry
Molecular Architecture
The molecule consists of a pyrazole ring fused to a cyclohexane ring. The saturation of the C4-C7 positions imparts flexibility (half-chair conformation) distinct from the rigid planarity of fully aromatic indazoles.
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Formula: C₇H₁₁N₃
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Molecular Weight: 137.18 g/mol
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Chirality: The Carbon-5 (C5) position is a chiral center. In drug development, enantiomeric purity is often required, as the (S)- and (R)-enantiomers may exhibit distinct binding affinities.
Tautomerism (The N1/N2 Challenge)
Like all indazoles, the tetrahydro- variant exhibits annular tautomerism. The hydrogen atom can reside on N1 (1H-tautomer) or N2 (2H-tautomer).[1] While the 1H-tautomer is generally thermodynamically favored in the gas phase and non-polar solvents, the 2H-form can become significant depending on solvent polarity and C-substituents.
Physicochemical Profile
| Property | Value / Description | Experimental Context |
| pKa (Amine) | ~9.5 - 10.2 | Typical primary aliphatic amine; protonated at physiological pH. |
| pKa (Pyrazole) | ~2.5 (protonation) / ~14 (deprotonation) | The pyrazole NH is weakly acidic; requires strong bases (NaH, Cs₂CO₃) for alkylation. |
| LogP | ~0.2 - 0.5 | Highly polar due to the primary amine and pyrazole NH; good water solubility as a salt. |
| H-Bond Donors | 3 (NH₂, Indazole-NH) | Critical for interactions with Asp/Glu residues in kinase hinge regions. |
| Solubility | High in MeOH, DMSO, dilute acid. | Free base may be oil or low-melting solid; HCl salts are stable solids. |
Synthetic Pathways[2][3][4][5][6][7]
Retrosynthetic Analysis
Direct reduction of fully aromatic 5-nitroindazole is not recommended for accessing the tetrahydro- scaffold, as reduction of the benzene ring requires harsh conditions (high pressure H₂/Rh) that often compromise the pyrazole.
The industry-standard approach constructs the tetrahydro ring via Reductive Amination of the corresponding ketone: 4,5,6,7-tetrahydro-1H-indazol-5-one .
Validated Protocol: Reductive Amination
This protocol ensures the preservation of the pyrazole ring while installing the amine.
Reagents:
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Substrate: 4,5,6,7-Tetrahydro-1H-indazol-5-one[2]
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Amine Source: Ammonium Acetate (NH₄OAc) (excess)
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Reductant: Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB)[3]
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Solvent: Methanol (MeOH)
Step-by-Step Methodology:
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Imine Formation: Dissolve 4,5,6,7-tetrahydro-1H-indazol-5-one (1.0 eq) and NH₄OAc (10.0 eq) in anhydrous MeOH. Stir at room temperature for 1 hour to allow equilibrium formation of the imine/enamine.
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Reduction: Cool to 0°C. Add NaCNBH₃ (1.5 eq) portion-wise. Note: STAB is safer but reacts slower in MeOH; if using STAB, consider DCE/AcOH.
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Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 138.1).
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Workup: Quench with 1N HCl (carefully, to decompose borates). Basify to pH >10 with 1N NaOH to liberate the free amine.
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Extraction: Extract with DCM or CHCl₃/IPA (3:1) (the amine is polar).
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Purification: The crude amine is often an oil. Convert to HCl salt for storage or purify via reverse-phase flash chromatography (C18).
Reactivity & Regioselective Derivatization[4][10]
The most common failure mode in using this scaffold is regio-scrambling during alkylation of the indazole nitrogen.
The Regioselectivity Rule (N1 vs. N2)
When alkylating the scaffold (e.g., with an alkyl halide R-X):
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N1-Alkylation (Thermodynamic): Favored by Sodium Hydride (NaH) in THF or DMF . The irreversible deprotonation leads to the most stable anion, which alkylates at N1.
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N2-Alkylation (Kinetic/Chelation): Often observed with weaker bases (Cs₂CO₃) or if a substituent at C7 provides steric hindrance or chelation effects.
Critical Insight: If you require N1 selectivity, use NaH. If you obtain a mixture, the N1 and N2 isomers typically have significantly different retention times on silica gel (N2 isomers are often less polar).
Amine Functionalization
The C5-amine is a standard primary amine.
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Amide Coupling: Reacts readily with carboxylic acids (HATU/DIEA).
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Protection: If modifying the indazole ring first, protect the amine with Boc (di-tert-butyl dicarbonate).
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Protocol: Amine + Boc₂O + Et₃N in DCM → N-Boc-4,5,6,7-tetrahydroindazol-5-amine .
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Medicinal Chemistry Applications
Kinase Inhibition
The tetrahydroindazole core mimics the adenine ring of ATP. The N1-H and N2 atoms form a donor-acceptor motif that binds to the "hinge region" of kinases.
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Advantage: The C5-amine allows vectors to project into the solvent-exposed region or the ribose-binding pocket, enabling the attachment of solubilizing groups.
GPCR Ligands
Derivatives of this scaffold act as bioisosteres for tryptamines or other bicyclic amines, utilized in serotonin (5-HT) and dopamine receptor modulation.
References
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Synthesis & Regioselectivity: Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1950. Link
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Reductive Amination Methodology: Sodium Cyanoborohydride in Hexamethylphosphoramide... (Classic Borch Reduction adaptation). J. Am. Chem. Soc. 1971, 93, 2897.[3] Link
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Scaffold Properties: PubChem Compound Summary for CID 12898417 (4,5,6,7-tetrahydro-1H-indazol-5-amine). National Center for Biotechnology Information. Link
- Medicinal Application:Tetrahydroindazole derivatives as inhibitors of Hsp90. Bioorg. Med. Chem. Lett. 2010. (Example of scaffold utility).
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
